molecular formula C19H12N4O3S B2547079 (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 476316-99-1

(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2547079
CAS No.: 476316-99-1
M. Wt: 376.39
InChI Key: OICNKPWXNGRERO-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C19H12N4O3S and its molecular weight is 376.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Determination

Acrylamide derivatives are commonly synthesized through condensation reactions, providing a variety of compounds with potential applications in material science, pharmacology, and chemistry research. For instance, the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide demonstrates a high yield under basic conditions, showcasing the versatility of acrylamide derivatives in chemical synthesis (Kariuki et al., 2022).

Corrosion Inhibition

Some acrylamide derivatives are studied for their corrosion inhibition properties. Research on synthetic acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, has shown effectiveness as corrosion inhibitors for copper in nitric acid solutions, indicating the potential of certain acrylamide derivatives in protecting metals against corrosion (Abu-Rayyan et al., 2022).

Antibacterial Activity

Compounds containing cyanophenyl and nitrophenyl groups have been explored for their antibacterial properties. For instance, derivatives of 2-[2-(5-Nitro-2-furyl)-1-(4-cyanophenyl)vinyl]-1,3,4-oxadiazoles and -1,3,4-thiadiazoles exhibit strong antibacterial activity against Staphylococcus aureus, highlighting the potential of these compounds in developing new antibacterial agents (Hirao & Kato, 1971).

Solar Cell Applications

Novel organic sensitizers for solar cell applications often incorporate acrylamide derivatives for their electron-conducting and anchoring properties. The design and synthesis of these sensitizers, such as those containing cyanoacrylic acid groups, have shown high efficiency in converting incident photons to current, demonstrating the role of acrylamide derivatives in enhancing solar cell performance (Kim et al., 2006).

Properties

IUPAC Name

(E)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O3S/c20-11-14-1-6-15(7-2-14)17-12-27-19(21-17)22-18(24)10-5-13-3-8-16(9-4-13)23(25)26/h1-10,12H,(H,21,22,24)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICNKPWXNGRERO-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.